4-(2-Fluorophenyl)-3-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluorophenyl)-3-methylbutan-2-ol is an organic compound that features a fluorophenyl group attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluorophenyl)-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, where the reaction conditions are optimized for high yield and purity. The use of pinacol boronic esters as building blocks in these reactions is common due to their stability and ease of handling .
Chemical Reactions Analysis
Types of Reactions
4-(2-Fluorophenyl)-3-methylbutan-2-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
4-(2-Fluorophenyl)-3-methylbutan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyl)-3-methylbutan-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . Molecular docking studies have shown that the compound can bind to specific sites on target proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Fluorophenyl)piperazin-1-ylmethyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is a known inhibitor of human equilibrative nucleoside transporters.
2-[2-(2-Fluorophenyl)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: Another fluorophenyl derivative with potential biological activities.
Uniqueness
4-(2-Fluorophenyl)-3-methylbutan-2-ol is unique due to its specific structural features and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H15FO |
---|---|
Molecular Weight |
182.23 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-3-methylbutan-2-ol |
InChI |
InChI=1S/C11H15FO/c1-8(9(2)13)7-10-5-3-4-6-11(10)12/h3-6,8-9,13H,7H2,1-2H3 |
InChI Key |
FRURWDZRDPGEBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1F)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.